molecular formula C8H11N3O4 B3380045 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1807891-04-8

1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3380045
CAS No.: 1807891-04-8
M. Wt: 213.19
InChI Key: JVCBCJCRVXLSLY-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a methoxyoxolan ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the methoxyoxolan ring followed by the introduction of the triazole moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the oxolan ring through cyclization of appropriate precursors under acidic or basic conditions.

    Click Chemistry: The triazole ring is often introduced using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can participate in reduction reactions, leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and thiols.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The triazole ring can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other triazole derivatives, such as 1,2,3-triazole-4-carboxylic acid and 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid.

    Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-14-7-4-15-3-6(7)11-2-5(8(12)13)9-10-11/h2,6-7H,3-4H2,1H3,(H,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCBCJCRVXLSLY-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid

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